molecular formula C9H14N2O2S B14567867 4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol CAS No. 61547-49-7

4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol

Cat. No.: B14567867
CAS No.: 61547-49-7
M. Wt: 214.29 g/mol
InChI Key: KUKNETZFZULBFP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a methanesulfinylmethyl group, and a pyridin-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol typically involves multiple steps, including the introduction of the aminomethyl and methanesulfinylmethyl groups to the pyridin-3-ol core. Common synthetic routes may involve the use of starting materials such as pyridine derivatives, followed by functional group transformations using reagents like alkyl halides, amines, and sulfoxides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group would yield a sulfone derivative, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, the aminomethyl group may interact with enzymes or receptors, modulating their activity. The methanesulfinyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different core structure.

    Methanesulfonyl chloride: This compound contains a methanesulfonyl group but lacks the pyridine core.

Uniqueness

4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol is unique due to its combination of functional groups and its pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

61547-49-7

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-(aminomethyl)-2-methyl-5-(methylsulfinylmethyl)pyridin-3-ol

InChI

InChI=1S/C9H14N2O2S/c1-6-9(12)8(3-10)7(4-11-6)5-14(2)13/h4,12H,3,5,10H2,1-2H3

InChI Key

KUKNETZFZULBFP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CS(=O)C

Origin of Product

United States

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